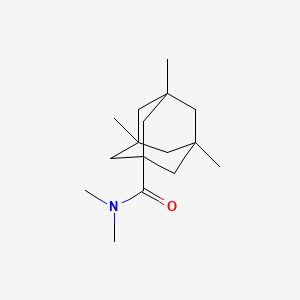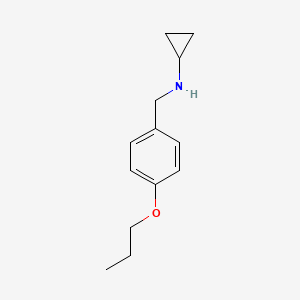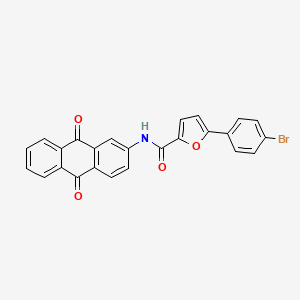![molecular formula C12H14ClNOS B5186315 N-allyl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5186315.png)
N-allyl-2-[(4-chlorophenyl)thio]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-[(4-chlorophenyl)thio]propanamide is a chemical compound with the molecular formula C12H13ClNO2S. It is commonly referred to as ACTP, and it is a thiol-based compound that has been found to have various scientific research applications.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-[(4-chlorophenyl)thio]propanamide has been found to have various scientific research applications. One of the most common applications is in the field of medicinal chemistry. It has been found to have potential therapeutic effects on certain diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, it has been used as a starting material for the synthesis of other thiol-based compounds that have potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-allyl-2-[(4-chlorophenyl)thio]propanamide is not well understood, but it is believed to work by modulating various cellular pathways. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation. It has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-allyl-2-[(4-chlorophenyl)thio]propanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of arthritis and other inflammatory diseases. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-allyl-2-[(4-chlorophenyl)thio]propanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective starting material for the synthesis of other thiol-based compounds. However, one of the limitations is that its mechanism of action is not well understood, which makes it difficult to predict its effects in different cellular pathways.
Zukünftige Richtungen
There are several future directions for the research on N-allyl-2-[(4-chlorophenyl)thio]propanamide. One direction is to further investigate its mechanism of action and identify the cellular pathways that it modulates. Another direction is to explore its potential therapeutic effects on other diseases, such as cardiovascular disease and diabetes. Additionally, there is a need to develop more efficient synthesis methods for N-allyl-2-[(4-chlorophenyl)thio]propanamide and other thiol-based compounds. Finally, there is a need to conduct more in vivo studies to validate its therapeutic potential and safety.
Synthesemethoden
N-allyl-2-[(4-chlorophenyl)thio]propanamide can be synthesized by reacting 4-chlorobenzenethiol with allylamine in the presence of a suitable base. The resulting product is then treated with acryloyl chloride to form the final compound. This synthesis method has been reported in various scientific research papers, and it has been found to be effective in producing high yields of pure N-allyl-2-[(4-chlorophenyl)thio]propanamide.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-3-8-14-12(15)9(2)16-11-6-4-10(13)5-7-11/h3-7,9H,1,8H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQFDMMEFXCGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=C)SC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-[(4-chlorophenyl)thio]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5186237.png)


![2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B5186266.png)

![4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186284.png)

![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5186311.png)
![4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5186319.png)

![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5186336.png)
![(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5186351.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5186354.png)
![(4-butyl-7-methyl-2H-pyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B5186359.png)